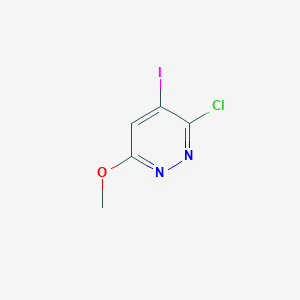

3-Chloro-4-iodo-6-methoxypyridazine

Description

Overview of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, and its derivatives are fundamental building blocks in modern chemical research. The pyridazine nucleus is a key structural motif found in numerous biologically active compounds, demonstrating a wide array of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and analgesic properties. rjptonline.orgrjptonline.org The inherent electronic and structural features of the pyridazine ring make it a privileged scaffold in drug discovery, providing a versatile platform for the development of new therapeutic agents. nih.govacs.org

The synthesis of functionalized pyridazines is a dynamic area of research, with chemists continuously developing novel and efficient methodologies. nih.govasianpubs.orgacs.orgconsensus.app These synthetic strategies aim to introduce diverse substituents onto the pyridazine core, thereby modulating the molecule's physicochemical properties and biological activity. The ability to readily modify the pyridazine structure allows for the creation of extensive compound libraries for high-throughput screening and the optimization of lead compounds in drug development programs.

The Role of Halogen and Methoxy (B1213986) Substituents in Pyridazine Derivatives

The introduction of halogen and methoxy groups onto the pyridazine ring significantly influences its chemical reactivity and biological profile. Halogen atoms, such as chlorine and iodine, are crucial functional groups in medicinal chemistry and organic synthesis. nih.gov They can alter the electronic distribution within the pyridazine ring, affecting its acidity, basicity, and susceptibility to nucleophilic or electrophilic attack. nih.gov Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can play a significant role in molecular recognition and drug-target binding. nih.govmdpi.com The presence of two different halogens, as in 3-Chloro-4-iodo-6-methoxypyridazine, offers orthogonal reactivity, allowing for selective functionalization at different positions on the ring.

The methoxy group, an electron-donating substituent, also imparts distinct characteristics to the pyridazine molecule. It can increase the electron density of the aromatic ring, influencing its reactivity and the regioselectivity of subsequent chemical transformations. nih.govontosight.ai The methoxy group can also enhance the solubility of the compound in organic solvents and can be a key determinant of its metabolic stability and pharmacokinetic properties. ontosight.aicymitquimica.com The interplay between the electron-withdrawing nature of the halogens and the electron-donating nature of the methoxy group in this compound creates a unique electronic environment that can be exploited for various applications.

Research Rationale for Investigating this compound within Organic Synthesis and Advanced Materials Science

In the realm of advanced materials science, the unique electronic properties conferred by the combination of halogen and methoxy substituents suggest potential applications for this compound and its derivatives. Halogenated and methoxy-substituted aromatic compounds are known to be useful in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). vulcanchem.comambeed.com The ability to tune the electronic and photophysical properties of the pyridazine core through targeted functionalization makes this compound an intriguing candidate for the development of novel materials with tailored characteristics.

| Property | Value/Information |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₄ClIN₂O |

| Primary Heterocycle | Pyridazine |

| Key Substituents | Chlorine, Iodine, Methoxy |

| Primary Research Areas | Organic Synthesis, Medicinal Chemistry, Materials Science |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-iodo-6-methoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2O/c1-10-4-2-3(7)5(6)9-8-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZDICWZOQMIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C(=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Iodo 6 Methoxypyridazine and Analogous Pyridazines

Direct Synthetic Pathways Towards 3-Chloro-4-iodo-6-methoxypyridazine

The synthesis of a multi-substituted pyridazine (B1198779) such as this compound often involves the stepwise introduction of functional groups onto a pre-existing pyridazine ring. The order and method of these introductions are critical for achieving the desired substitution pattern due to the electronic nature of the pyridazine ring and the directing effects of the substituents.

Strategies for Regioselective Halogenation of Pyridazine Rings

Achieving regioselective halogenation of pyridazine rings is a significant synthetic challenge. The two nitrogen atoms in the ring are electron-withdrawing, which deactivates the carbon atoms towards electrophilic substitution, often requiring harsh reaction conditions. nsf.gov

The halogenation of pyridines, a related class of heterocycles, often requires specific strategies to control the position of the incoming halogen. nsf.govchemrxiv.orgalfa-chemistry.comnih.gov For instance, a method involving the temporary opening of the pyridine (B92270) ring to form acyclic Zincke imine intermediates allows for highly regioselective halogenation at the 3-position under mild conditions. nsf.govchemrxiv.orgnih.gov While this specific method applies to pyridines, the underlying principle of temporarily altering the electronic properties of the heterocyclic ring highlights the challenges and the need for innovative approaches in the halogenation of diazines like pyridazine.

For pyridazines, the regioselectivity of halogenation is influenced by the position of existing substituents. Studies on activated pyridines, for example, show that the reactivity and regioselectivity of bromination with N-bromosuccinimide (NBS) depend on the nature and position of the activating group (e.g., amino, hydroxy, or methoxy). researchgate.net In the case of this compound, the synthesis would require precise control to introduce a chlorine atom at position 3 and an iodine atom at position 4. This could potentially be achieved through a directed metalation-halogenation sequence on a suitable pyridazine precursor.

Introduction of the Methoxy (B1213986) Group on the Pyridazine Scaffold

The methoxy group in this compound is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a leaving group, usually a halogen, on the pyridazine ring is displaced by a methoxide (B1231860) nucleophile.

A common precursor for such a reaction is a chloropyridazine. For example, the synthesis of 6-methoxy-N-(4-nitrophenyl)pyridazin-3-amine is achieved by reacting 6-chloro-N-(4-nitrophenyl)pyridazin-3-amine with sodium methoxide. nih.gov This demonstrates the feasibility of replacing a chlorine atom on the pyridazine ring with a methoxy group. Therefore, a plausible synthetic route to this compound could involve the reaction of a corresponding 3,6-dichloro-4-iodopyridazine (B177621) with one equivalent of sodium methoxide, selectively displacing the chlorine at the 6-position. The relative reactivity of the chloro groups would be a critical factor in the success of such a step. The pyridazine nucleus is found in several targeted inhibitors, underscoring the importance of these synthetic modifications. nih.gov

Sequential Functionalization Approaches for Multi-Substituted Pyridazines

The synthesis of highly functionalized pyridazines like the target molecule relies heavily on sequential, regioselective reactions. Modern synthetic methods allow for the controlled, stepwise introduction of various substituents onto the pyridazine scaffold. uni-muenchen.deuni-muenchen.de

A powerful strategy involves the use of directed metallation combined with cross-coupling reactions. For instance, thio-substituted pyridazine building blocks can be selectively metalated using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethyl-piperidin-1-yl), followed by quenching with an electrophile to introduce a new substituent at a specific position. uni-muenchen.deuni-muenchen.de Subsequently, the remaining thioether or chloro groups can be subjected to catalyst-tuned Negishi or Suzuki cross-coupling reactions to introduce further diversity. uni-muenchen.de This stepwise approach provides excellent control over the final substitution pattern.

Another approach involves the sequential nucleophilic aromatic substitution on polyfluorinated pyridazines. researchgate.net For example, 4,5,6-trifluoropyridazin-3(2H)-one can serve as a scaffold where the fluorine atoms are sequentially replaced by different nucleophiles, leading to various polyfunctional systems. researchgate.net This methodology highlights how the regioselectivity can be controlled by the nature of the nucleophile and the existing substituents on the ring. researchgate.net Such sequential functionalization strategies are crucial for building complex molecules like this compound from simpler, readily available starting materials.

| Reaction Type | Description | Example Precursor | Reagents | Reference(s) |

| Nucleophilic Substitution | Replacement of a chloro group with a methoxy group. | 6-chloropyridazin-3-amine derivative | Sodium methoxide | nih.gov |

| Directed Metalation | Regioselective deprotonation followed by electrophilic quench. | 3-alkylthio-6-chloropyridazine | TMPMgCl·LiCl, Electrophile | uni-muenchen.deuni-muenchen.de |

| Negishi Cross-Coupling | Palladium-catalyzed coupling of an organozinc reagent with a halide. | Aryl-substituted chloropyridazine | Arylzinc halide, Pd-catalyst | uni-muenchen.de |

| Sequential SNAr | Stepwise replacement of fluorine atoms with various nucleophiles. | 4,5,6-trifluoropyridazin-3(2H)-one | Nucleophiles (amines, alkoxides) | researchgate.net |

Modular and Cyclization-Based Syntheses of Pyridazine Derivatives

Beyond modifying an existing ring, pyridazine derivatives can be constructed through modular approaches where the ring is formed from acyclic precursors. These methods are particularly valuable for creating highly substituted pyridazine cores that may be difficult to access through direct functionalization.

Aza-Diels-Alder Reactions in Pyridazine Ring Construction

The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, including pyridazines. organic-chemistry.orgresearchgate.net A particularly effective variant is the inverse electron-demand aza-Diels-Alder reaction. organic-chemistry.org In this approach, an electron-deficient azadiene reacts with an electron-rich dienophile.

A notable example involves the reaction of 1,2,3-triazines with 1-propynylamines. organic-chemistry.orgresearchgate.net The 1,2,3-triazine (B1214393) acts as the electron-deficient component, and upon cycloaddition with the ynamine, it undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen to form the stable pyridazine ring. This method is highly regioselective and proceeds under neutral, metal-free conditions, offering broad substrate compatibility and high yields. organic-chemistry.org Other variations include TEMPO-mediated oxidative aza-Diels-Alder reactions of ketohydrazones with olefins to produce tetrahydropyridazines, which can then be aromatized. scilit.comacs.org

| Reaction | Diene Component | Dienophile Component | Key Features | Product Type | Reference(s) |

| Inverse electron-demand aza-Diels-Alder | 1,2,3-Triazines | 1-Propynylamines | Metal-free, neutral conditions, high regioselectivity | 6-Aryl-pyridazin-3-amines | organic-chemistry.orgresearchgate.net |

| Oxidative aza-Diels-Alder | Azoalkenes (from ketohydrazones) | Olefins | TEMPO as oxidant | Tetrahydropyridazines | acs.org |

| Oxidative aza-Diels-Alder | 1,2-Diaza-1,3-dienes (from ketohydrazones) | 3-Methyleneoxindoles | TEMPO as oxidant, high diastereoselectivity | Spiro[indoline-3,3′-pyridazines] | scilit.com |

Diaza-Wittig and Related Reactions for Heterocyclic Assembly

The aza-Wittig reaction is a versatile method for the synthesis of nitrogen-containing heterocycles. sioc-journal.cnresearchgate.net The classical intramolecular aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl group within the same molecule to form a cyclic imine, which can be a heterocycle. This reaction has been widely applied in the synthesis of various nitrogen heterocycles. sioc-journal.cnresearchgate.net

While direct applications of the aza-Wittig reaction for the de novo synthesis of the pyridazine core are less common, related reactions involving diaza-1,3-butadienes are known to produce pyridazine derivatives. mdpi.com For example, 1,2-diaza-1,3-dienes can undergo [4+2] cycloaddition reactions with various dienophiles to yield dihydropyridazines, which can subsequently be oxidized to the corresponding pyridazines. mdpi.com

Furthermore, base-induced rearrangements, such as the diaza- organic-chemistry.orgscilit.com-Wittig rearrangement, have been observed in systems containing N-N bonds, leading to novel heterocyclic structures. acs.org While these specific examples may not directly yield this compound, they represent the broader family of reactions that can be harnessed for the assembly of complex diazine ring systems. The development of catalytic and asymmetric versions of these reactions continues to expand their synthetic utility. researchgate.net

Hydrazinolysis and Cyclization Strategies

The construction of the pyridazine ring system frequently relies on the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. This fundamental approach, known as hydrazinolysis followed by cyclization, is a cornerstone in the synthesis of pyridazines. researchgate.net

One common pathway involves the condensation of a suitable dicarbonyl precursor with hydrazine hydrate (B1144303). For instance, the synthesis of 6-substituted phenyl-2,3,4,5-tetrahydropyridazine-3-ones is achieved by the condensation of a carboxylic acid with hydrazine hydrate in an alcoholic solution. asianpubs.org Subsequent treatment of the resulting pyridazinone with a halogenating agent like phosphorus oxychloride can then introduce a chloro substituent. asianpubs.org Another example is the cyclization of methyl 4-(2-thienyl)-4-oxobutanoate with hydrazine hydrate in refluxing ethanol (B145695) to yield thienylpyridazinone. mdpi.comnih.gov

Furthermore, fused pyridazine systems can be accessed through similar strategies. For example, triazolo[4,3-b]pyridazines can be synthesized from substituted 3-chloro-pyridazines via hydrazinolysis and subsequent cyclization. kuleuven.be Similarly, imidazo[1,2-b]pyridazines are obtainable by condensing substituted 3-amino-pyridazines with 2-chloro-acetaldehyde. kuleuven.be The versatility of this method is also demonstrated in the synthesis of thieno[3,2-c]pyridinones, which involves the hydrazinolysis of corresponding esters followed by a hydrazide-alkyne ring closure. researchgate.netmetu.edu.tr

Table 1: Examples of Hydrazinolysis and Cyclization Reactions for Pyridazine Synthesis

| Starting Material(s) | Reagent(s) | Product | Reference(s) |

| Carboxylic acid, Hydrazine hydrate | Alcohol | 6-substituted phenyl-2,3,4,5-tetrahydropyridazine-3-one | asianpubs.org |

| Methyl 4-(2-thienyl)-4-oxobutanoate, Hydrazine hydrate | Ethanol, Reflux | Thienylpyridazinone | mdpi.comnih.gov |

| Substituted 3-chloro-pyridazine, Hydrazine | - | Triazolo[4,3-b]pyridazine | kuleuven.be |

| Substituted 3-amino-pyridazine, 2-chloro-acetaldehyde | - | Imidazo[1,2-b]pyridazine | kuleuven.be |

| Halothiophene esters, Hydrazine monohydrate | - | Thieno[3,2-c]pyridinone | researchgate.netmetu.edu.tr |

Catalytic and Green Chemistry Approaches in Pyridazine Synthesis

In recent years, the focus of synthetic chemistry has shifted towards more efficient and environmentally benign methodologies. This trend is reflected in the synthesis of pyridazines, with the development of catalytic and green chemistry approaches that offer significant advantages over traditional methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of pyridazine rings, allowing for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. researchgate.netthieme-connect.com Among these, the Suzuki-Miyaura coupling is particularly prominent. mt.comlibretexts.org

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mt.comlibretexts.org This method has been successfully applied to the synthesis of various pyridazine derivatives. For example, 3-chloro-6-methoxypyridazine (B157567) can be coupled with phenylboronic acid using a palladium catalyst to produce 3-methoxy-6-phenylpyridazine. thieme-connect.com Similarly, a series of π-conjugated thienylpyridazine derivatives were synthesized via Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aryl-boronic acids. mdpi.comnih.govnih.gov

The efficiency of these reactions can be influenced by the nature of the substituents on the pyridazine ring and the reaction conditions. For instance, the presence of protecting groups, such as a methoxymethyl (MOM) group, has been shown to be crucial for the successful palladium-catalyzed coupling of 5-bromo-6-phenyl-(2H)-pyridazin-3-ones with alkynes and vinylstannanes. thieme-connect.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions in Pyridazine Synthesis

| Pyridazine Substrate | Coupling Partner | Catalyst System | Product | Reference(s) |

| 3-Chloro-6-methoxypyridazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Methoxy-6-phenylpyridazine | thieme-connect.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄, Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | mdpi.comnih.govnih.gov |

| MOM-protected 5-bromo-6-phenyl-(2H)-pyridazin-3-one | Tributylvinyltin | PdCl₂(PPh₃)₂ | 5-Vinyl-6-phenyl-(2H)-pyridazin-3-one derivative | thieme-connect.com |

| MOM-protected 5-bromo-6-phenyl-(2H)-pyridazin-3-one | Alkynes | PdCl₂(PPh₃)₂, CuI | 5-Alkynyl-6-phenyl-(2H)-pyridazin-3-one derivative | thieme-connect.com |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. thieme-connect.comacs.orgnih.govtandfonline.com This technology has been effectively utilized in the synthesis of pyridazine derivatives.

For example, the cyclocondensation of 1,4-diketones with hydrazine can be significantly expedited using microwave irradiation to produce 3,4,6-trisubstituted pyridazines. thieme-connect.com Microwave heating has also been employed for the synthesis of various pyridazinone derivatives, demonstrating a reduction in reaction time from hours to minutes. asianpubs.orgacs.org The cycloaddition of acetylenes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) to form substituted pyridazines is another reaction that benefits from microwave assistance, reducing reaction times from days to hours. acs.org

The benefits of microwave-assisted synthesis extend to the preparation of fused pyridazine systems as well. For instance, the synthesis of N2-substituted 2H-pyridazine-3-ones from polyfluorinated hydrazines and dichloro- or dibromomucoic acid was achieved in high yields under microwave irradiation. tandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyridazine Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference(s) |

| Synthesis of Pyridazinone derivatives | 3.5 - 5.2 hours | 1 - 3 minutes | asianpubs.org |

| Cycloaddition of 1-hexyne (B1330390) to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Several days (reflux in toluene) | Several hours (150 °C in CH₂Cl₂) | acs.org |

| Synthesis of N2-substituted 2H-pyridazine-3-ones | - | High yields, significantly reduced reaction time | tandfonline.com |

Sustainable Reaction Conditions and Atom Economy Considerations

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pyridazine synthesis. sioc-journal.cnresearchgate.netbohrium.comnih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions, as well as a focus on atom economy.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.netbuecher.de Reactions with high atom economy, such as addition reactions, are preferred as they generate less waste. Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a product that incorporates most or all of the atoms of the reactants, are particularly noteworthy for their high atom economy. researchgate.netrsc.org

The use of greener solvents, such as ionic liquids or even water, is another key aspect of sustainable pyridazine synthesis. sioc-journal.cn For example, imidazolium (B1220033) ionic liquids have been successfully used as both a solvent and catalyst for the synthesis of pyridazine derivatives via inverse-electron-demand Diels-Alder reactions, leading to shorter reaction times and higher yields compared to conventional methods. sioc-journal.cn The development of catalyst-free and solvent-free reaction conditions further contributes to the sustainability of these synthetic routes. researchgate.netbohrium.com The thermo-catalytic conversion of renewable resources like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts represents a promising avenue for the sustainable production of pyridines, a related class of heterocycles. rsc.org

Chemical Reactivity and Transformation Studies of 3 Chloro 4 Iodo 6 Methoxypyridazine

Nucleophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. chemicalbook.com The presence of two different halogen atoms at the C-3 and C-4 positions provides opportunities for selective functionalization.

In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical factor. Generally, iodide is a better leaving group than chloride due to the weaker carbon-iodine bond compared to the carbon-chlorine bond. This difference in reactivity allows for selective substitution. When 3-Chloro-4-iodo-6-methoxypyridazine is treated with a nucleophile, the substitution is expected to occur preferentially at the C-4 position, displacing the iodo group.

Studies on related dihalopyridazines have demonstrated this selectivity. For instance, in reactions of 4,5-dichloropyridazinone derivatives with nucleophiles like ammonia (B1221849), substitution occurs selectively at the 4-position. umich.edu Similarly, when 3,6-dichloropyridazine (B152260) is treated with iodide ions, a mono-iodo derivative is formed. researchgate.net This principle suggests that nucleophiles such as amines, alkoxides, and thiolates would react with this compound to first yield 4-substituted-3-chloro-6-methoxypyridazines. More forcing reaction conditions would be required to substitute the remaining chloro group.

| Nucleophile | Expected Primary Product | Reaction Position |

| Ammonia (NH₃) | 4-Amino-3-chloro-6-methoxypyridazine | C-4 |

| Sodium Methoxide (B1231860) (NaOMe) | 3-Chloro-4,6-dimethoxypyridazine | C-4 |

| Sodium Thiophenoxide (NaSPh) | 3-Chloro-6-methoxy-4-(phenylthio)pyridazine | C-4 |

The differential reactivity of the C-I and C-Cl bonds is the key to selective transformations. The C-4 iodo group can be selectively replaced by a variety of nucleophiles under relatively mild conditions, leaving the C-3 chloro group intact for subsequent reactions. This two-step functionalization strategy is a powerful tool for synthesizing complex, unsymmetrically substituted pyridazines.

For example, a nucleophilic substitution at C-4 could be followed by a transition-metal-catalyzed cross-coupling reaction at C-3. This stepwise approach allows for the controlled introduction of different functional groups at specific positions on the pyridazine ring, a common strategy in the synthesis of biologically active compounds and functional materials.

The methoxy (B1213986) group at the C-6 position significantly influences the reactivity of the pyridazine ring. As an electron-donating group through resonance, the methoxy group increases the electron density of the ring, which can somewhat deactivate it towards nucleophilic attack compared to an unsubstituted ring. However, its primary influence is electronic and steric.

Organometallic Reactions and Metalation of Halogenated Pyridazines

Organometallic chemistry provides powerful methods for the functionalization of halogenated pyridazines, including deprotonative metalation and cross-coupling reactions.

Direct deprotonation of the pyridazine ring C-H bonds offers a direct route to functionalization. However, due to the electron-deficient nature of the ring, competitive nucleophilic addition of the base can be a significant side reaction. researchgate.netresearchgate.net To circumvent this, sterically hindered, non-nucleophilic bases such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are employed. researchgate.netresearchgate.netuni-muenchen.de

Studies on the closely related 3-chloro-6-methoxypyridazine (B157567) have shown that deprotonative metalation with LiTMP occurs regioselectively at the C-5 position. researchgate.netresearchgate.net This regioselectivity is directed by the adjacent chloro and methoxy groups. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce new substituents at C-5. For this compound, the most acidic proton is expected to be at the C-5 position, located between the iodo and methoxy groups. Metalation with a hindered base like LiTMP would therefore likely yield a 5-lithiated species, which can be subsequently functionalized.

| Substrate | Base | Site of Metalation | Subsequent Reaction with Electrophile (E+) | Product |

| 3-Chloro-6-methoxypyridazine | LiTMP | C-5 | Quenching with E+ | 3-Chloro-5-E-6-methoxypyridazine |

| This compound | LiTMP | C-5 (expected) | Quenching with E+ | 3-Chloro-4-iodo-5-E-6-methoxypyridazine |

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions, are highly effective for forming carbon-carbon and carbon-heteroatom bonds on the pyridazine core. The reactivity of halogens in these reactions typically follows the order I > Br > Cl.

This reactivity difference allows for highly selective cross-coupling on this compound. Standard palladium-catalyzed conditions will selectively activate the C-I bond for coupling with a wide range of organometallic reagents (e.g., boronic acids, organozinc reagents), leaving the C-Cl bond untouched. uantwerpen.be This allows for the introduction of an aryl, heteroaryl, alkyl, or alkynyl group at the C-4 position. The remaining chloro group at C-3 can then be subjected to a second, distinct coupling reaction under more forcing conditions or with a different catalyst system, or it can be used for nucleophilic substitution. This sequential cross-coupling approach is a cornerstone for the synthesis of complex molecular architectures based on the pyridazine scaffold. chinesechemsoc.orgdergipark.org.tr

| Reaction Type | Catalyst System (Typical) | Reactive Site | Organometallic Reagent | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | C-4 (Iodo) | Ar-B(OH)₂ | 4-Aryl-3-chloro-6-methoxypyridazine |

| Negishi | Pd(PPh₃)₄ | C-4 (Iodo) | R-ZnCl | 4-Alkyl/Aryl-3-chloro-6-methoxypyridazine |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Base | C-4 (Iodo) | R-C≡C-H | 4-Alkynyl-3-chloro-6-methoxypyridazine |

| Electroreductive Coupling | Ni-catalyst | C-3 (Chloro) | Aryl Halides | 3-Aryl-4-iodo-6-methoxypyridazine |

Other Advanced Chemical Transformations

Beyond more common substitution and coupling reactions, the pyridazine core and its substituents can undergo a variety of advanced chemical transformations. These reactions are crucial for the development of novel molecular scaffolds and for the late-stage functionalization of complex molecules.

Oxidation and Reduction Pathways of the Pyridazine Core and Substituents

The oxidation and reduction of pyridazine derivatives can lead to a range of new compounds with altered electronic properties and functionalities.

Oxidation:

The nitrogen atoms of the pyridazine ring are susceptible to oxidation, typically forming N-oxides. For a related compound, 3-methoxy-6-methylpyridazine (B105203) 1-oxide, treatment with phosphorus oxychloride (POCl₃) resulted in the formation of 4-chloro-3-methoxy-6-methylpyridazine. thieme-connect.de Similarly, oxidation of 3,6-dimethoxypyridazine (B189588) yields the corresponding 1-oxide, which can then be chlorinated at the 4-position. thieme-connect.de

While no direct studies on the oxidation of this compound are available, it is plausible that oxidation would occur at one of the nitrogen atoms to form the corresponding N-oxide. The presence of the electron-withdrawing chloro and iodo groups might influence the ease of this oxidation compared to less substituted pyridazines.

Reduction:

The reduction of the pyridazine ring can proceed through various pathways, depending on the reaction conditions and the nature of the substituents. Pyridazine itself can be reduced to 1,4-diaminobutane (B46682) via ring opening with sodium in alcohol. chemicalbook.com Electrochemical reduction of pyridazines bearing electron-withdrawing groups can lead to the formation of 1,2-dihydropyridazine derivatives. These intermediates can then either rearrange to more stable 1,4-dihydropyridazines or undergo further reduction and ring contraction to yield pyrroles.

For this compound, catalytic hydrogenation could potentially lead to the reduction of the pyridazine ring or dehalogenation of the chloro or iodo substituents. The relative reactivity of these sites would depend on the catalyst and reaction conditions employed.

| Reaction Type | Reagents and Conditions | Expected Product(s) from this compound |

| Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Dehalogenated and/or ring-reduced products |

| Electrochemical Reduction | Acidic medium, controlled potential | Dihydropyridazine or pyrrole (B145914) derivatives |

Cycloaddition Reactions Involving Pyridazine Derivatives

Pyridazines can act as either the diene or dienophile component in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions:

The electron-deficient nature of the pyridazine ring makes it an excellent diene in inverse-electron-demand Diels-Alder reactions. In this type of reaction, the pyridazine reacts with an electron-rich dienophile. For instance, substituted pyridazines have been shown to react with various dienophiles, including acenaphthylene, in IEDDA reactions. rsc.org The reaction of 1,2,4,5-tetrazines, which are even more electron-deficient, with alkynes is a well-established method for the synthesis of pyridazines. nih.govrsc.org This highlights the general capability of diazine systems to participate in such cycloadditions.

A study on 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles demonstrated that these compounds undergo thermally induced intramolecular Diels-Alder reactions with inverse electron demand to afford fused benzonitriles. mdpi.com This indicates that a suitably functionalized this compound could potentially undergo similar intramolecular cycloadditions if an appropriate dienophile is tethered to one of the substituent positions.

[4+2] Cycloaddition Reactions:

Pyridazines can also participate in [4+2] cycloaddition reactions where they act as the dienophile, although this is less common due to the electron-deficient nature of the ring. More typically, the pyridazine ring is formed from a cycloaddition reaction. For example, L-proline catalyzed reactions between ketones and aryl-substituted 1,2,4,5-tetrazines lead to functionalized pyridazines through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction to eliminate dinitrogen. beilstein-journals.org

For this compound, its participation in cycloaddition reactions would be influenced by its substituents. The electron-donating methoxy group at C6 and the halogens at C3 and C4 would modulate the electronic properties of the diazine system, affecting its reactivity as a diene in IEDDA reactions.

| Cycloaddition Type | Reaction Partner | Expected Product Type from this compound |

| Inverse-Electron-Demand Diels-Alder | Electron-rich alkene or alkyne | Bicyclic or polycyclic nitrogen-containing heterocycles |

| Intramolecular Diels-Alder | Tethered dienophile | Fused heterocyclic systems |

Advanced Spectroscopic Characterization and Mechanistic Elucidation of Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

Multi-Nuclear NMR (¹H, ¹³C, etc.) for Precise Positional Assignment and Connectivity

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For a molecule like 3-Chloro-4-iodo-6-methoxypyridazine, the electron-withdrawing effects of the nitrogen and halogen atoms, along with the electron-donating effect of the methoxy (B1213986) group, create a distinct pattern of chemical shifts.

In the ¹H NMR spectrum, the pyridazine (B1198779) ring would exhibit a single proton signal, expected to be a singlet due to the absence of adjacent protons. Its chemical shift would be influenced by the surrounding substituents. The methoxy group would produce a characteristic sharp singlet in the upfield region.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the pyridazine ring are expected to resonate at lower field due to the influence of the electronegative nitrogen and halogen atoms. The chemical shifts of C-3, C-4, and C-6 would be significantly affected by the directly attached chlorine, iodine, and methoxy groups, respectively. For instance, studies on various pyridazine derivatives have systematically analyzed the ¹³C NMR spectra of numerous 3,6-disubstituted pyridazines, providing a basis for predicting these shifts. researchgate.net Theoretical calculations, such as those performed using Density Functional Theory (DFT), on related molecules like 3-chloro-6-methoxypyridazine (B157567), have shown good agreement between computed isotropic chemical shifts and experimental observations, further aiding in spectral assignment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 7.5 - 8.0 | - |

| C-3 | - | 158 - 162 |

| C-4 | - | 95 - 105 |

| C-5 | - | 130 - 135 |

| C-6 | - | 165 - 170 |

| OCH₃ | 4.0 - 4.2 | 55 - 60 |

Note: These are predicted ranges based on data from analogous substituted pyridazines. Actual values may vary.

2D NMR Techniques for Complex Structural Elucidation

While 1D NMR is powerful, unambiguous assignment for complex molecules often requires two-dimensional (2D) NMR experiments. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly vital.

HSQC correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. For this compound, an HSQC experiment would show a correlation cross-peak between the signal of the H-5 proton and the C-5 carbon, confirming their direct bond.

Monitoring Reaction Progress and Intermediate Formation via NMR

NMR spectroscopy is not only a tool for static structural analysis but also a dynamic one for monitoring the progress of chemical reactions in real-time. By acquiring spectra at various time points during a reaction, one can observe the disappearance of starting material signals and the appearance of product signals. researchgate.net

This technique is particularly powerful for detecting and characterizing transient reaction intermediates. In the synthesis or further functionalization of this compound, intermediates might be observed that are too unstable to be isolated. For example, in studies of L-proline-catalyzed pyridazine formation, NMR monitoring has been successfully used to track the temporal progress of reactants and products. beilstein-journals.org Changes in chemical shifts, signal integration, and the appearance of new spin systems can provide direct evidence for the formation of intermediates, offering critical insights into the reaction mechanism.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific bonds and for obtaining a unique "fingerprint" of the entire molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-Cl, C-I, C-O, C=N, and C-H bonds. A detailed study combining experimental FT-IR and FT-Raman spectroscopy with DFT calculations has been performed on the closely related 3-chloro-6-methoxypyridazine. nih.gov This study provides a strong basis for assigning the vibrational modes of the target compound.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Source |

| C-H stretching (aromatic) | 3050 - 3150 | researchgate.net |

| C-H stretching (methoxy) | 2850 - 2960 | nih.gov |

| C=N stretching (ring) | 1550 - 1600 | |

| C=C stretching (ring) | 1400 - 1500 | nih.gov |

| C-O stretching (methoxy) | 1200 - 1300 (asymmetric), 1010 - 1050 (symmetric) | ias.ac.in |

| C-Cl stretching | 600 - 800 | researchgate.net |

| C-I stretching | 500 - 600 |

The combination of IR and Raman spectroscopy is particularly powerful due to their different selection rules. Vibrations that result in a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active. For centrosymmetric or highly symmetric molecules, some modes may be active in only one of the techniques. While this compound is not symmetric, the relative intensities of bands in the two spectra can provide complementary information for a more confident assignment of vibrational modes.

Mass Spectrometry (MS) for Molecular Weight Determination and Reaction Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns.

The electron impact (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. Due to the presence of chlorine, this peak would be accompanied by an M+2 peak with an intensity approximately one-third of the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of pyridazine derivatives under electron impact often involves the loss of stable neutral molecules. A typical fragmentation pathway for pyridazine itself is the loss of a nitrogen molecule (N₂). thieme-connect.de For this compound, one could expect initial fragmentations involving the loss of a chlorine radical (•Cl), an iodine radical (•I), or a methyl radical (•CH₃) from the methoxy group.

Hyphenated MS Techniques for Complex Mixture Analysis

To analyze complex mixtures, such as those from a chemical reaction, mass spectrometry is often coupled with a separation technique, a so-called hyphenated technique. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating components of a mixture before they enter the mass spectrometer for analysis.

These techniques would be invaluable for analyzing the synthesis of this compound. They could be used to identify the main product, unreacted starting materials, and any side-products or intermediates present in the reaction mixture. wur.nl Electrospray ionization (ESI), a soft ionization technique often used in LC-MS, is particularly useful for studying reaction mechanisms. It can detect charged intermediates in a catalytic cycle directly from the reaction solution, as has been demonstrated in studies of pyridazine formation. beilstein-journals.org This allows for the detection and characterization of reactive intermediates at low concentrations, providing a more complete picture of the reaction pathway.

Identification and Characterization of Transient Reaction Intermediates

The study of transient reaction intermediates is crucial for understanding the mechanistic pathways of reactions involving this compound. While direct spectroscopic data for this specific compound's intermediates are not extensively published, analysis of related pyridazine chemistries allows for the elucidation of probable transient species. A primary method for generating and studying such intermediates is through deprotonative metallation.

For instance, the related compound 3-Chloro-6-methoxypyridazine is known to undergo regioselective metallation when treated with hindered lithium amides like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). sigmaaldrich.comsigmaaldrich.com This process generates a transient lithiated pyridazine species. sigmaaldrich.comsigmaaldrich.com The position of metallation is directed by the substituents on the pyridazine ring. researchgate.net In the case of this compound, the presence of both a chloro and an iodo substituent, in addition to the methoxy group, would lead to a complex regiochemical outcome, with the formation of one or more transient organolithium intermediates. The precise identification of these intermediates would typically require low-temperature spectroscopic techniques, such as NMR, to characterize the short-lived species before they undergo further reaction.

Furthermore, in transition metal-catalyzed cross-coupling reactions, which are common for halo-pyridazines, transient organometallic intermediates are formed. For example, in cobalt-catalyzed couplings, a proposed catalytic cycle involves the oxidative addition of the halo-pyridazine to a Co(I) complex, forming a transient alkenyl Co(III) species. dicp.ac.cn This is followed by reduction and subsequent cyclization or further reaction steps involving other transient cobalt intermediates. dicp.ac.cn Spectroscopic techniques like UV-Visible spectroscopy can be employed to monitor the formation and consumption of these colored organometallic complexes, providing insight into the catalytic cycle. dicp.ac.cn

Table 1: Potential Transient Intermediates of this compound in Different Reaction Types

| Reaction Type | Probable Intermediate Type | Method of Generation | Characterization Technique |

| Metallation | Lithiated Pyridazine | Reaction with hindered lithium amides (e.g., LiTMP) at low temperature. sigmaaldrich.comsigmaaldrich.com | Low-Temperature NMR Spectroscopy |

| Cross-Coupling | Organopalladium or Organonickel Complex | Oxidative addition to a low-valent metal catalyst (e.g., Pd(0), Ni(0)). uni-muenchen.de | 31P NMR, UV-Vis Spectroscopy |

| Cross-Electrophile Coupling | Organocobalt Complex | Oxidative addition to a Co(I) species generated in situ. dicp.ac.cn | UV-Vis Spectroscopy, GC-MS analysis of reaction progress. dicp.ac.cn |

X-ray Diffraction for Solid-State Structural Confirmation and Conformational Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, single-crystal X-ray diffraction would provide unambiguous confirmation of its molecular structure, including the exact positions of the chloro, iodo, and methoxy substituents on the pyridazine ring. This technique yields detailed information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's steric and electronic properties.

While a specific crystal structure for this compound is not publicly available, data from closely related heterocyclic compounds illustrate the type of information that can be obtained. For example, the analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole confirmed its structure and revealed details about its crystal packing and intermolecular interactions, such as C-H···π interactions. mdpi.com Similarly, studies on metal complexes of 4-methoxy-pyridine-2-carboxylic acid have used X-ray diffraction to determine the coordination geometry around the metal center. researchgate.net

Table 2: Representative Crystallographic Data for a Related Heterocyclic Compound (1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole)

| Parameter | Value | Reference |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 5.9308(2) | mdpi.com |

| b (Å) | 10.9695(3) | mdpi.com |

| c (Å) | 14.7966(4) | mdpi.com |

| α (°) | 100.5010(10) | mdpi.com |

| β (°) | 98.6180(10) | mdpi.com |

| γ (°) | 103.8180(10) | mdpi.com |

| Volume (ų) | 900.07(5) | mdpi.com |

| Calculated Density (mg/m³) | 1.573 | mdpi.com |

This data is for a related complex structure and is presented to illustrate the typical output of an X-ray diffraction study.

UV-Visible Spectroscopy for Electronic Transitions and Kinetic Studies

UV-Visible spectroscopy is a valuable tool for investigating the electronic properties of molecules containing chromophores. msu.edu The this compound molecule contains several groups capable of absorbing light in the UV-visible region: the pyridazine ring itself is a π-conjugated system, and the nitrogen heteroatoms possess non-bonding electron pairs (n-electrons). msu.edulibretexts.org

The electronic spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions. libretexts.org The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. The n → π* transitions involve promoting a non-bonding electron from a nitrogen atom into a π* antibonding orbital and are generally of lower intensity. libretexts.org The presence of the methoxy (an auxochrome) and halogen substituents will influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax). For example, a study of a manganese (II) complex with a related 4-iodo-pyridine ligand identified a major absorption peak at 281 nm, attributed to a combination of π → π* and n → π* transitions. researchgate.net

Beyond structural characterization, UV-Vis spectroscopy is a powerful method for conducting kinetic studies of reactions involving this compound. If a reaction leads to a change in the chromophoric system, the rate of the reaction can be monitored by measuring the change in absorbance at a specific wavelength over time. rug.nl For example, in a nucleophilic aromatic substitution reaction where the iodo or chloro group is replaced, the electronic conjugation of the system may be altered, leading to a shift in the λmax. This allows for the determination of reaction rates and the investigation of reaction mechanisms. rug.nl

Table 3: General Characteristics of Electronic Transitions in Heteroaromatic Systems

| Transition | Description | Expected Energy | Typical Molar Absorptivity (ε) |

| π → π | Excitation of an electron from a π bonding to a π antibonding orbital. libretexts.org | High | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. libretexts.org | Low | Low (10 - 1,000 L mol⁻¹ cm⁻¹) |

| Charge-Transfer (CT) | In complexes, electron transition between metal and ligand orbitals (LMCT or MLCT). libretexts.org | Variable | Very High (>10,000 L mol⁻¹ cm⁻¹) |

Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Iodo 6 Methoxypyridazine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including electronic distribution, orbital energies, and reactivity, providing valuable insights into the behavior of substituted pyridazines. researchgate.netresearchgate.net

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's reactivity. The energies and distributions of these frontier orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For 3-Chloro-4-iodo-6-methoxypyridazine, the electron-deficient pyridazine (B1198779) ring, combined with the electron-withdrawing effects of the chloro and iodo substituents and the electron-donating effect of the methoxy (B1213986) group, creates a unique electronic landscape.

The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a smaller gap suggests higher reactivity. ulisboa.pt DFT calculations can predict these energies, helping to understand the compound's role in chemical reactions. For instance, in cross-coupling reactions, the high electron-withdrawing nature of the iodine substituent is predicted to lower the LUMO energy, making the C-I bond susceptible to oxidative addition.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. ulisboa.pt These color-coded maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, MEP analysis would likely show negative potential around the nitrogen atoms and the oxygen of the methoxy group, indicating sites prone to electrophilic attack or coordination with metal centers. Conversely, positive potential would be expected around the hydrogen atoms and potentially near the carbon atoms bonded to the halogens, highlighting areas susceptible to nucleophilic attack. This information is critical for understanding intermolecular interactions, such as ligand binding to a receptor. ulisboa.pt

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Localized primarily on the pyridazine ring and methoxy group | Indicates regions susceptible to electrophilic attack |

| LUMO Energy | Localized significantly around the C-I and C-Cl bonds | Indicates regions susceptible to nucleophilic attack and oxidative addition |

| HOMO-LUMO Gap | Relatively small | Suggests higher chemical reactivity and lower kinetic stability. ulisboa.pt |

| MEP Negative Regions | Around pyridazine nitrogen atoms and methoxy oxygen | Likely sites for protonation and metal coordination |

| MEP Positive Regions | Around C-I and C-Cl bonds | Potential sites for nucleophilic aromatic substitution |

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net For this compound, theoretical calculations can generate predicted vibrational (FT-IR, Raman) and nuclear magnetic resonance (¹H, ¹³C NMR) spectra.

Theoretical vibrational analysis can help in the assignment of complex experimental spectra by correlating calculated vibrational modes with observed absorption bands. acs.org Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing these theoretical shifts with experimental data aids in the unambiguous assignment of signals to specific nuclei within the molecule, which is particularly useful for complex substitution patterns. researchgate.net

| Spectroscopic Technique | Predicted Parameter (via DFT) | Application |

|---|---|---|

| FT-IR/Raman | Vibrational frequencies and intensities | Aids in the assignment of functional group vibrations (e.g., C-Cl, C-O, ring modes). acs.org |

| ¹H NMR | Chemical shifts | Confirms the position of the single aromatic proton on the pyridazine ring. researchgate.net |

| ¹³C NMR | Chemical shifts | Assigns signals for each carbon atom, confirming the substitution pattern. researchgate.net |

| UV-Vis | Electronic transitions (e.g., n→π, π→π) | Helps interpret the electronic absorption spectrum of the compound. researchgate.net |

While the pyridazine ring itself is rigid, conformational flexibility can arise from the rotation of the methoxy group. DFT calculations can be used to perform a conformational analysis by mapping the potential energy surface as a function of the relevant dihedral angle (e.g., C-C-O-C). This analysis helps to identify the most stable conformer(s) and the energy barriers to rotation. researchgate.net Although likely a low barrier, understanding the preferred orientation of the methoxy group can be important for its interaction with solvents or binding sites. Furthermore, theoretical calculations can assess the relative stability of potential constitutional isomers, confirming that the 3-chloro-4-iodo-6-methoxy arrangement is the most thermodynamically stable form under specific conditions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static, gas-phase picture of a molecule at 0 K, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time and in the presence of a solvent. upertis.ac.id MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, intermolecular interactions, and solvent effects.

For this compound, MD simulations could be used to:

Analyze Solvation: Study how solvent molecules (e.g., water, THF, DMF) arrange around the solute and how specific interactions, like hydrogen bonding, influence its conformation and reactivity.

Explore Conformational Dynamics: Observe the rotation of the methoxy group over time and determine the population of different conformational states at a given temperature.

Predict Macroscopic Properties: Estimate properties like diffusion coefficients and radial distribution functions, which describe the local solvent structure around the molecule.

Incorporating solvent effects is crucial, as they can significantly alter reaction pathways and energies. While explicit MD simulations are computationally intensive, continuum solvation models (like PCM or SM8) are often used in conjunction with DFT calculations to provide a computationally cheaper, yet effective, way to account for bulk solvent effects on the electronic structure and reaction energies. nih.gov

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods, primarily DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, a key substrate in cross-coupling and nucleophilic substitution reactions, these studies can map out entire reaction pathways.

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating the TS structure, chemists can calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. nih.gov

For reactions involving this compound, such as a Suzuki-Miyaura coupling, DFT calculations can be used to model the key steps: oxidative addition, transmetalation, and reductive elimination. Researchers can compare the activation energies for the oxidative addition at the C-Cl bond versus the C-I bond. Due to the weaker C-I bond and favorable electronic factors, the activation energy for oxidative addition at the C4-I position is expected to be significantly lower than at the C3-Cl position, explaining the observed regioselectivity in such reactions. scispace.comrsc.org These calculations provide a quantitative basis for predicting reaction outcomes and optimizing reaction conditions. researchgate.netnih.gov

| Reaction Pathway | Modeled Step | Predicted Activation Energy (ΔG‡) | Implication |

|---|---|---|---|

| Suzuki Coupling at C4 | Oxidative Addition (Pd(0) to C-I) | Low | Kinetically favored pathway. rsc.org |

| Suzuki Coupling at C3 | Oxidative Addition (Pd(0) to C-Cl) | High | Kinetically disfavored pathway. rsc.org |

| SNAr at C4 | Meisenheimer Complex Formation | Moderate | Possible under strong nucleophilic conditions |

| SNAr at C3 | Meisenheimer Complex Formation | Moderate-High | Less likely than at C4 due to electronics |

Investigations of Non-Covalent Interactions, Including Halogen Bonding

The presence of a highly polarizable iodine atom on the electron-deficient pyridazine ring makes this compound a prime candidate for engaging in significant non-covalent interactions, particularly halogen bonding. mdpi.com Computational studies and analysis of crystal structures of similar halo-heterocyclic compounds have established the fundamental principles governing these interactions.

Halogen Bonding: The iodine atom in this compound can act as a potent halogen bond (XB) donor. This is due to the formation of a "σ-hole," an electron-deficient region on the halogen atom along the axis of the C-I covalent bond. mdpi.comacs.org This electrophilic region can interact favorably with Lewis bases or nucleophilic sites, such as nitrogen or oxygen atoms on adjacent molecules. mdpi.comresearchgate.net Theoretical models like DFT and electrostatic potential calculations are used to map the size and magnitude of the σ-hole, predicting the strength and directionality of potential halogen bonds. acs.org In crystalline solids, these C–I···N or C–I···O interactions are highly directional and can be a key force in determining the supramolecular assembly and crystal packing. researchgate.netacs.org

Other Non-Covalent Interactions: Beyond classical halogen bonding, theoretical investigations also consider a range of other interactions that can influence the molecular conformation and condensed-phase structure of this compound.

π-π Stacking: The electron-deficient pyridazine rings can stack upon one another, driven by electrostatic and van der Waals forces. The specific arrangement (e.g., offset or face-to-face) is influenced by the substituents.

Dipole-Dipole and C-H···N/O Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen, chlorine, and oxygen atoms. These lead to dipole-dipole interactions that help organize the molecules in the solid state. Weak hydrogen bonds, such as C-H···N or C-H···O, may also provide additional stabilization.

The following table summarizes the potential non-covalent interactions involving this compound, as suggested by computational and theoretical principles.

| Interaction Type | Donor | Acceptor | Typical Geometry/Characteristics |

| Halogen Bond | Iodine (σ-hole on I) | Pyridazine Nitrogen (N), Methoxy Oxygen (O) | Highly directional, with C–I···N/O angles close to 180°. mdpi.comacs.org |

| C–I···π Interaction | Iodine (I) | Pyridazine Ring (π-system) | Iodine atom positioned over the face of the aromatic ring. rsc.org |

| π-π Stacking | Pyridazine Ring | Pyridazine Ring | Parallel or offset stacking of aromatic rings at a distance of ~3.5 Å. researchgate.net |

| Weak Hydrogen Bond | C-H bonds | Pyridazine Nitrogen (N), Methoxy Oxygen (O), Chlorine (Cl) | C-H···N/O/Cl contacts, generally longer and less directional than conventional H-bonds. |

Computational modeling of these varied interactions is essential for predicting crystal structures and understanding the physical properties of this compound. acs.org

Structure Property Relationships and Academic Applications in Chemical Sciences

Influence of Halogenation and Alkoxylation on Pyridazine (B1198779) Electronic Properties

The electronic properties of the pyridazine ring are significantly influenced by the presence and position of substituents. Halogenation and alkoxylation, in particular, play a crucial role in modulating the reactivity and potential applications of pyridazine derivatives. The pyridazine ring itself is characterized by its weak basicity and a high dipole moment. nih.gov

Halogens, such as chlorine and iodine, are electron-withdrawing groups. Their presence on the pyridazine ring decreases the electron density of the aromatic system. This electron deficiency makes the ring more susceptible to nucleophilic attack. researchgate.net The degree of electron withdrawal depends on the electronegativity and position of the halogen atom. For instance, in 3-chloro-6-fluoropyridazine, the differing electronegativities of chlorine and fluorine will have distinct effects on the electronic distribution within the ring. researchgate.net

Conversely, an alkoxy group, such as a methoxy (B1213986) group (-OCH3), is generally considered an electron-donating group through resonance, while being weakly electron-withdrawing through induction. In 3-chloro-6-methoxypyridazine (B157567), the methoxy group can increase the electron density of the pyridazine ring, partially counteracting the effect of the halogen substituents. researchgate.netmedchemexpress.com This interplay between electron-withdrawing halogens and an electron-donating methoxy group in 3-chloro-4-iodo-6-methoxypyridazine creates a unique electronic environment that influences its reactivity in various chemical transformations.

The combination of these substituents can also direct the regioselectivity of reactions such as metalation. For example, the metalation of 3-chloro-6-methoxypyridazine using hindered lithium amides has been studied to understand how the substituents guide the position of deprotonation. researchgate.net

This compound as a Versatile Synthetic Building Block and Synthon

This compound is a highly functionalized heterocycle that serves as a versatile building block in organic synthesis. cymitquimica.com Its utility stems from the differential reactivity of the chloro and iodo substituents, allowing for selective and sequential reactions. This makes it a valuable synthon for the construction of more complex molecules. cymitquimica.com

The presence of two different halogen atoms at distinct positions on the pyridazine ring allows for regioselective transformations. For instance, the iodine atom is typically more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.net This enables the selective introduction of a substituent at the 4-position while leaving the chlorine atom at the 3-position available for subsequent functionalization.

This stepwise functionalization is a key strategy in building chemical diversity. researchgate.net For example, a Suzuki coupling could be performed at the C-I bond, followed by a nucleophilic aromatic substitution at the C-Cl bond. This orthogonal reactivity is a powerful tool for medicinal chemists and materials scientists to generate libraries of novel compounds. researchgate.net

Furthermore, the methoxy group at the 6-position also influences the reactivity and can be a site for further modification, for instance, through demethylation to reveal a pyridazinone scaffold. diva-portal.org The combination of these reactive sites makes this compound a valuable precursor for a wide range of substituted pyridazine derivatives. cymitquimica.com

Applications in Materials Science Research

Development of Organic Semiconductors and Optoelectronic Devices

Pyridazine-containing molecules are being explored for their potential in materials science, particularly in the development of organic semiconductors and optoelectronic devices. researchgate.netrsc.org Organic semiconductors are the foundation of various electronic applications, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). wiley.comsigmaaldrich.comdlr.de

The electronic properties of pyridazine, such as its high dipole moment, can be tuned through the introduction of various substituents. nih.gov This allows for the design of molecules with specific energy levels (HOMO and LUMO) and charge transport characteristics, which are crucial for efficient device performance. wiley.comdlr.de The synthesis of new electronically active materials, including those based on heteroaromatic systems like pyridazine, is a driving force in advancing this field. sigmaaldrich.com

While specific studies on this compound in this context are not widely reported, its nature as a functionalized building block makes it a potential precursor for more complex organic semiconductors. The chloro and iodo groups provide handles for synthetic elaboration, allowing for the construction of larger π-conjugated systems necessary for semiconducting behavior. sigmaaldrich.com The methoxy group can also influence the solid-state packing and morphology of the resulting materials, which are critical factors for charge transport. rsc.org The development of novel organic semiconductors with improved performance is an active area of research. rsc.org

Ligand Design for Coordination Complexes and Catalysis

Pyridazine derivatives are utilized as ligands in the formation of coordination complexes with various metal ions. researchgate.net These complexes can exhibit interesting catalytic properties or be used in the development of new materials. researchgate.net The nitrogen atoms in the pyridazine ring possess lone pairs of electrons that can coordinate to a metal center, forming a coordinate bond. google.com

The substituents on the pyridazine ring play a critical role in modulating the electronic and steric properties of the resulting ligand, which in turn influences the properties of the coordination complex. In this compound, the electron-withdrawing halogens and the electron-donating methoxy group can affect the electron density on the nitrogen atoms, thereby influencing the strength of the metal-ligand bond.

The design of ligands is crucial for controlling the activity and selectivity of catalytic processes. researchgate.net While direct applications of this compound as a ligand may be limited due to the potential for the halogen atoms to participate in side reactions, it serves as a valuable precursor for more elaborate ligands. The chloro and iodo groups can be replaced through cross-coupling reactions to introduce other coordinating groups, leading to the synthesis of novel multidentate ligands. acs.org These tailored ligands can then be used to create coordination complexes for applications in catalysis. researchgate.net

Supramolecular Chemistry and Molecular Recognition Phenomena

The pyridazine ring is a valuable scaffold in supramolecular chemistry and molecular recognition due to its unique physicochemical properties. nih.gov Its high dipole moment and capacity for hydrogen bonding are key features that can be exploited in the design of host-guest systems and self-assembling structures. nih.gov

The substituents on the pyridazine ring are critical for directing intermolecular interactions. For instance, the methoxy group in this compound could potentially act as a hydrogen bond acceptor. The halogen atoms, particularly iodine, can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). worktribe.com

The ability to form directional interactions like hydrogen and halogen bonds makes pyridazine derivatives attractive building blocks for the construction of supramolecular assemblies. researchgate.net By carefully designing the substitution pattern, it is possible to program molecules to self-assemble into well-defined architectures such as chains, networks, or discrete aggregates. worktribe.com This bottom-up approach to creating complex structures is a cornerstone of nanotechnology and materials science.

Design Principles for Pyridazine-Based Chemical Probes and Tools in Research (excluding biological activity details)

Pyridazine derivatives are valuable scaffolds for the development of chemical probes and research tools used to investigate various chemical and biological processes. The design of these probes relies on several key principles to ensure their effectiveness and selectivity.

A fundamental aspect of probe design is the incorporation of a signaling unit, often a fluorophore, whose properties change in response to a specific analyte or event. The pyridazine core can be part of the fluorophore itself or act as a platform to which a fluorophore and a recognition element are attached. The electronic properties of the pyridazine ring, modulated by substituents like those in this compound, can influence the photophysical properties of the probe.

Reaction-based probes represent a powerful approach where a specific chemical reaction between the probe and the analyte triggers a change in fluorescence. nih.gov The reactive sites on this compound, namely the chloro and iodo groups, could potentially be exploited in the design of such probes. For instance, a selective reaction at one of the halogen positions could lead to a change in the electronic structure of the molecule, resulting in a fluorescent signal.

Another important design consideration is targeting. For probes intended for use in complex environments, specific targeting moieties can be incorporated to direct the probe to a particular location. nih.gov While not directly applicable to this compound itself, this principle guides the elaboration of such building blocks into more complex functional probes. The synthetic handles provided by the chloro and iodo groups allow for the attachment of such targeting groups.

Future Directions and Emerging Research Avenues

Advancements in Stereoselective and Enantioselective Synthesis of Pyridazine (B1198779) Derivatives

The development of stereoselective and enantioselective synthetic methods for pyridazine derivatives is a burgeoning area of research. These advanced techniques aim to control the three-dimensional arrangement of atoms, which is crucial for the biological activity and material properties of these compounds.

One notable approach involves the use of organocatalysis in multicomponent cascade reactions to produce highly enantiomerically enriched hexahydropyridazine (B1330357) derivatives. nih.gov This method has been shown to yield chiral pyridazine backbones with multiple stereogenic centers in good yields and with high stereoselectivity. nih.gov Another significant advancement is the copper-catalyzed asymmetric hetero-Diels-Alder reaction, which provides access to chiral pyridazines with excellent yields and enantioselectivities. thieme-connect.com This reaction utilizes an in situ generated electron-deficient 1,2-diaza-1,3-diene that reacts with an electron-rich alkene. thieme-connect.com

Researchers are also exploring eco-friendly methods, such as the stereoselective synthesis of novel indenopyridazine derivatives from indenopyrroles and hydrazine (B178648) in ethanol (B145695) without a catalyst. tandfonline.com This approach offers mild reaction conditions and high yields. tandfonline.com The synthesis of chiral pyridazine derivatives is also being pursued through reactions involving chiral starting materials, such as the reaction of 3,6-diformylpyridazine with methyl lactamate to create new chiral N,N'-bis(squaryl)-3,6-pyridazinrlene bis(methylamines). sioc-journal.cn

Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with phenyl pyridine-1(2H)-carboxylate are being employed to synthesize enantioenriched 3-substituted tetrahydropyridines, which are precursors to valuable 3-piperidines. snnu.edu.cn These advancements in asymmetric synthesis are paving the way for the creation of novel pyridazine-based molecules with specific stereochemistry for various applications.

Exploration of Novel Reactivity and Transformation Pathways for 3-Chloro-4-iodo-6-methoxypyridazine

Scientists are actively investigating new chemical reactions and transformations for this compound to expand its synthetic utility. The presence of chloro, iodo, and methoxy (B1213986) groups on the pyridazine ring allows for a variety of chemical manipulations. thieme-connect.de

The iodine atom is a key functional group that can be readily substituted. For instance, it can be replaced by other groups through nucleophilic substitution reactions. The pyridazine ring itself is electron-deficient, making it reactive towards nucleophilic attack, particularly at the C4 and C5 positions. thieme-connect.de The methoxy groups can also be transformed; for example, they can be oxidized to form aldehydes or carboxylic acids.

Recent research has demonstrated the regioselective metalation of related 3-chloro-6-methoxypyridazine (B157567) using lithium alkylamides, which allows for the introduction of functional groups at specific positions. sigmaaldrich.comresearchgate.net Additionally, the development of aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines provides a regioselective method for preparing a wide range of pyridazine derivatives under mild, metal-free conditions. acs.orgfigshare.com

The reactivity of the chloro and iodo substituents is also being exploited in cross-coupling reactions. For example, Suzuki-Miyaura cross-coupling reactions are used to functionalize the pyridazine core with various aromatic and heteroaromatic moieties. mdpi.com Furthermore, nickel-catalyzed electroreductive cross-coupling reactions of aryl halides with 3-chloro-6-methoxypyridazines have been reported, offering new avenues for carbon-carbon bond formation. chinesechemsoc.org The reaction of chloropyridazin-3(2H)-ones with iodide has been studied, revealing pathways involving nucleophilic substitution followed by hydrodeiodination. researchgate.net

Synergistic Integration of Computational and Experimental Methodologies for Deeper Mechanistic Understanding

The combination of computational and experimental techniques is proving to be a powerful strategy for gaining a deeper understanding of the reaction mechanisms and properties of pyridazine derivatives. tandfonline.com Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, conformation, and reactivity of these molecules. mdpi.commdpi.com

For example, DFT studies have been employed to elucidate the mechanisms of corrosion inhibition by pyridazine derivatives, providing insights into their adsorption on metal surfaces. tandfonline.combohrium.comtandfonline.com These computational models help to explain experimental observations and predict the efficiency of new inhibitors. tandfonline.com